

Application Note: Structural Elucidation of Metesind Glucuronate Using NMR Spectroscopy

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Compound of Interest

Compound Name: Metesind Glucuronate

Cat. No.: B1676347

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Introduction

Metesind Glucuronate is a significant metabolite of Metesind, a potent thymidylate synthase inhibitor investigated for its antineoplastic properties. The structural characterization of drug metabolites is a critical step in drug development, providing insights into metabolic pathways, drug efficacy, and potential toxicity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of metabolites in complex biological matrices. This application note provides a detailed protocol for the structural confirmation of **Metesind Glucuronate** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Chemical Structure

Metesind Glucuronate is formed by the conjugation of a glucuronic acid moiety to the parent drug, Metesind. The molecular formula for **Metesind Glucuronate** is $C_{23}H_{24}N_4O_3S \cdot C_6H_{10}O_7$.

Figure 1: Chemical Structure of **Metesind Glucuronate**

(A visual representation of the chemical structure would be placed here in a formal document.)

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **Metesind Glucuronate**. These values were obtained using in-silico prediction tools and serve as a reference for experimental data analysis.

Table 1: Predicted ^1H NMR Chemical Shifts (δ) for Metesind Glucuronate

Atom Number	Predicted ^1H Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Metesind Moiety			
Aromatic Protons	7.0 - 8.5	m	-
Methylene Protons	4.0 - 5.0	m	-
Methyl Protons	2.5 - 3.5	s	-
Glucuronide Moiety			
H-1'	4.5 - 5.5	d	7-8
H-2'	3.2 - 3.6	m	-
H-3'	3.3 - 3.7	m	-
H-4'	3.4 - 3.8	m	-
H-5'	3.5 - 4.0	m	-

Note: Chemical shifts are referenced to a standard (e.g., TMS or residual solvent peak). Predicted values may vary from experimental results.

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ) for Metesind Glucuronate

Atom Number	Predicted ¹³ C Chemical Shift (ppm)
Metesind Moiety	
Aromatic Carbons	110 - 150
Methylene Carbon	40 - 60
Methyl Carbon	30 - 40
Glucuronide Moiety	
C-1'	100 - 105
C-2'	72 - 76
C-3'	75 - 79
C-4'	70 - 74
C-5'	75 - 79
C-6' (Carboxyl)	170 - 175

Note: These are predicted values and should be confirmed with experimental data.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **Metesind Glucuronate** are provided below.

Sample Preparation

- Isolation and Purification: Isolate **Metesind Glucuronate** from the biological matrix (e.g., urine, plasma) using appropriate extraction and chromatographic techniques such as solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).[\[1\]](#)[\[2\]](#)
- Sample Dissolution: Dissolve 1-5 mg of the purified **Metesind Glucuronate** in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.

- Internal Standard: Add an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

1D NMR Spectroscopy

- ^1H NMR (Proton NMR):
 - Acquire a standard 1D ^1H NMR spectrum to observe the proton signals of the molecule.
 - Typical parameters: 500 or 600 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.
 - Integrate the signals to determine the relative number of protons.
- ^{13}C NMR (Carbon NMR):
 - Acquire a proton-decoupled ^{13}C NMR spectrum to identify the number of unique carbon atoms.
 - Typical parameters: 125 or 150 MHz spectrometer, 1024 scans, relaxation delay of 2-5 seconds.

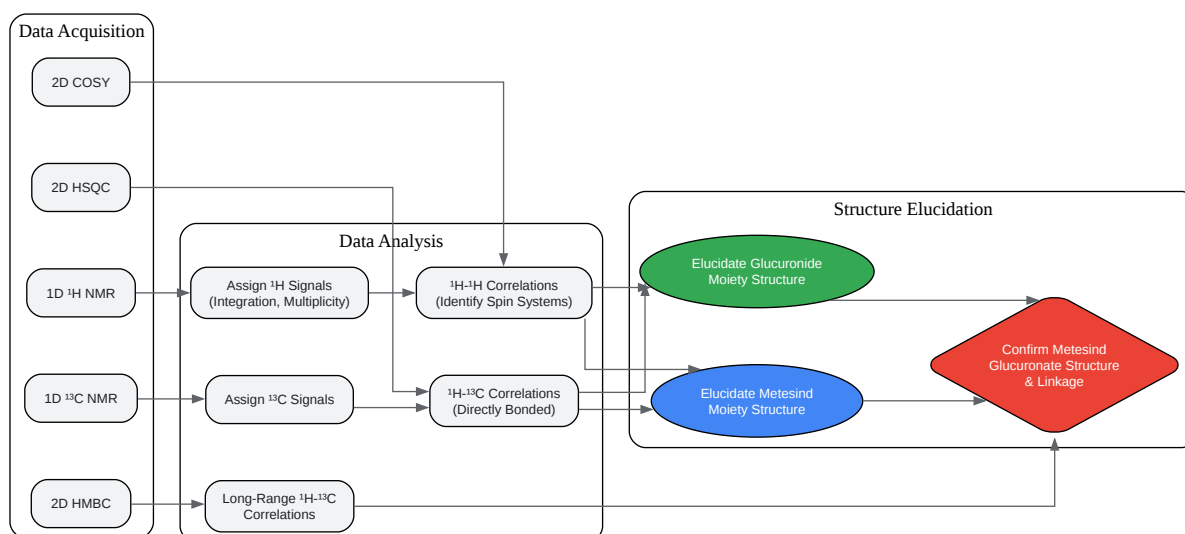
2D NMR Spectroscopy

- COSY (Correlation Spectroscopy):
 - This experiment identifies proton-proton (^1H - ^1H) spin-spin couplings within the molecule, revealing adjacent protons.
 - This is crucial for tracing the proton spin systems within the Metesind and glucuronide moieties.
- HSQC (Heteronuclear Single Quantum Coherence):
 - This experiment correlates directly bonded proton and carbon atoms (^1H - ^{13}C).
 - It is used to assign carbon signals based on their attached protons.
- HMBC (Heteronuclear Multiple Bond Correlation):

- This experiment shows correlations between protons and carbons that are two or three bonds away.
- HMBC is critical for identifying the connectivity between different fragments of the molecule, including the linkage point between the Metesind and glucuronide moieties.

Data Analysis and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **Metesind Glucuronate** using the acquired NMR data.

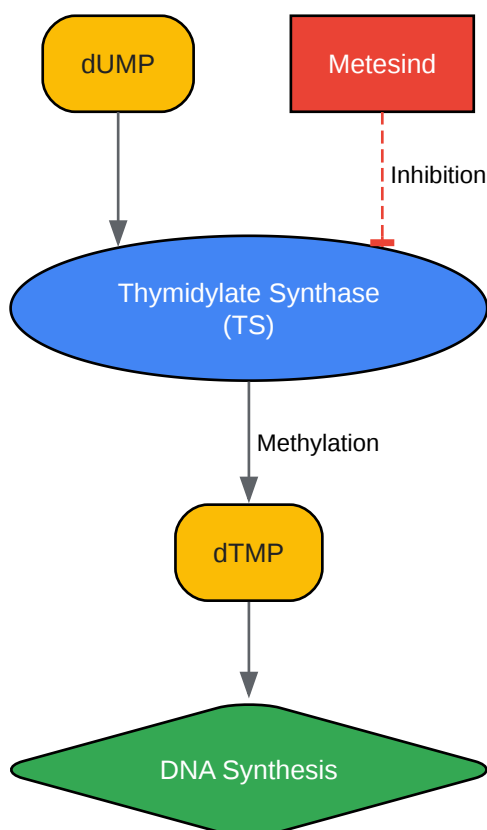


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Caption: Workflow for NMR-based structural elucidation.

Signaling Pathway Visualization

While Metesind's mechanism of action involves the inhibition of thymidylate synthase in the pyrimidine metabolism pathway, a detailed signaling pathway diagram for **Metesind Glucuronate** itself is not applicable as it is a metabolite. The relevant pathway is that of the parent drug.



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Caption: Metesind's inhibition of thymidylate synthase.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of **Metesind Glucuronate**. By following the outlined protocols, researchers can confidently confirm the identity and structure of this key metabolite, which is

essential for comprehensive drug metabolism studies. The use of predicted NMR data serves as a valuable guide for the interpretation of experimental results.

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References

- 1. Download NMR Predict - Mestrelab [mestrelab.com]
- 2. CASCADE [nova.chem.colostate.edu]
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